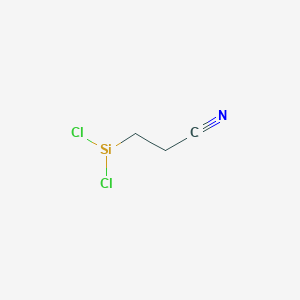amino]propanamide](/img/structure/B229403.png)
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1963 and has been used in scientific research to study the effects of hallucinogens on the brain.
Mecanismo De Acción
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been shown to induce changes in brain activity, alter perception, cognition, and mood. It has also been found to increase heart rate, blood pressure, and body temperature, as well as cause nausea, vomiting, and muscle tension. The long-term effects of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide on the brain and body are not fully understood, but it is thought to have the potential to cause lasting changes in brain function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide in lab experiments include its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the effects of hallucinogens on the brain. However, its potential for causing adverse effects, such as changes in heart rate and blood pressure, limits its use in certain types of experiments.
Direcciones Futuras
Future research on N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide could focus on a number of areas, including the development of new drugs that target the serotonin 5-HT2A receptor, the investigation of the long-term effects of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide on brain function and behavior, and the exploration of its potential therapeutic uses in the treatment of psychiatric disorders. Additionally, studies could be conducted to better understand the mechanism of action of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide and its effects on neurotransmitter release and intracellular signaling pathways.
Métodos De Síntesis
The synthesis of N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide involves several steps, including the reaction of 3,4-dimethoxyphenylacetone with nitroethane to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropene, which is subsequently reacted with methylamine to form N-methyl-2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to N-methyl-2,5-dimethoxyphenyl-2-amino-propane, which is finally reacted with 3,5-dimethoxybenzoyl chloride to form N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been used in scientific research to study the effects of hallucinogens on the brain. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is thought to be responsible for the hallucinogenic effects of the drug. Studies have also shown that N-(3,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide can induce changes in brain activity and alter perception, cognition, and mood.
Propiedades
Fórmula molecular |
C22H30N2O5 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
N-(3,5-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O5/c1-24(10-8-16-6-7-20(28-4)21(12-16)29-5)11-9-22(25)23-17-13-18(26-2)15-19(14-17)27-3/h6-7,12-15H,8-11H2,1-5H3,(H,23,25) |
Clave InChI |
MEPNMLPHXXQASV-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)

![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)
![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)
